molecular formula C48H30O2 B3179204 (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol CAS No. 957111-25-0

(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol

Cat. No.: B3179204
CAS No.: 957111-25-0
M. Wt: 638.7 g/mol
InChI Key: XYUOTCUHTHQCNC-UHFFFAOYSA-N
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Description

(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol (CAS: 957111-25-0) is a chiral binaphthol derivative featuring two phenanthren-9-yl substituents at the 3,3'-positions of the BINOL core. This compound is synthesized via Suzuki-Miyaura coupling reactions using phenanthrene boronic acids and enantiopure BINOL precursors, followed by hydrolysis . With a molecular weight of 646.80 g/mol (C₄₈H₃₈O₂), it exhibits high enantiomeric excess (99% ee) and is commercially available in 98% purity . Its rigid, non-coplanar binaphthyl backbone and bulky phenanthrenyl groups make it valuable in asymmetric catalysis and materials science, particularly in sulfonated polymers for proton-exchange membranes .

Properties

IUPAC Name

1-(2-hydroxy-3-phenanthren-9-ylnaphthalen-1-yl)-3-phenanthren-9-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O2/c49-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)50)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28,49-50H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUOTCUHTHQCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC9=CC=CC=C9C1=CC=CC=C18)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661243
Record name 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957111-25-0
Record name 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, a complex organic compound with the molecular formula C48H30O2 and CAS number 957111-25-0, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C48H30O2
  • Molecular Weight : 638.75 g/mol
  • CAS Number : 957111-25-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological macromolecules such as DNA and proteins.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 Value (μM)Mechanism of Action
MOLT-4 (human acute lymphoblastic leukemia)7.1 ± 1.1DNA intercalation and Bcl-2 inhibition
MCF-7 (human breast adenocarcinoma)15.4 ± 2.9DNA intercalation and Bcl-2 inhibition

The compound exhibits dual mechanisms of action:

  • DNA Intercalation : The compound can intercalate into DNA structures, disrupting replication and transcription processes.
  • Bcl-2 Inhibition : It has been shown to inhibit Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells.

Case Study 1: MOLT-4 Cell Line

In a study published in PMC, this compound demonstrated significant cytotoxicity against the MOLT-4 cell line with an IC50 value of 7.1 μM. Molecular docking studies indicated that the compound binds effectively to DNA through stacking interactions and fits well into the active site of Bcl-2 proteins .

Case Study 2: MCF-7 Cell Line

Another study highlighted the compound's efficacy against MCF-7 cells with an IC50 value of 15.4 μM. The findings suggested that the compound's structural features facilitate effective binding to both DNA and Bcl-2 proteins, leading to enhanced cytotoxic effects .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C48H30O2C_{48}H_{30}O_{2}
  • Molecular Weight : 638.75 g/mol
  • Stereochemistry : The compound exhibits chirality, which is crucial for its application in asymmetric synthesis.

Physical Properties

  • Density : Approximately 1.312 g/cm³
  • Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

Chiral Catalysis

One of the most prominent applications of (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in various catalytic processes to synthesize enantiomerically pure compounds, particularly in the production of pharmaceuticals.

Case Study: Asymmetric Synthesis of Amines

Research has demonstrated that this compound can effectively catalyze the asymmetric synthesis of amines from ketones and amines, achieving high enantioselectivity (up to 99% ee) under mild conditions. This application is vital for producing chiral drugs that require specific stereochemistry for efficacy.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Performance

Studies have shown that devices incorporating this compound exhibit enhanced charge transport properties and stability, leading to improved device performance compared to traditional materials.

Fluorescent Probes

Due to its strong fluorescence properties, this compound is also employed as a fluorescent probe in biological imaging and sensing applications.

Case Study: Cellular Imaging

In cellular studies, this compound has been used to visualize cellular structures due to its high quantum yield and sensitivity to environmental changes. This capability allows researchers to monitor cellular processes in real-time.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among BINOL derivatives arise from substituent size, electronic properties, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of BINOL Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties
(1S)-3,3'-Di(phenanthren-9-yl)-BINOL Phenanthren-9-yl 646.80 Asymmetric catalysis, polymer electrolytes High rigidity, 99% ee, enhanced steric bulk
(S)-3,3'-Di(anthracen-9-yl)-BINOL Anthracen-9-yl 638.75 Catalysis, molecular recognition Larger substituents, higher π-π interactions
(S)-3,3'-Diphenyl-BINOL Phenyl 434.50 Basic asymmetric catalysis Moderate steric hindrance, cost-effective
(S)-3,3'-Dimesityl-BINOL Mesityl (2,4,6-trimethylphenyl) 518.68 Sterically demanding reactions Extreme steric bulk, limited solubility
(R)-5,5',6,6',7,7',8,8'-Octahydro-BINOL Phenanthren-9-yl (hydrogenated core) 646.80 Flexible backbone applications Reduced rigidity, tunable conformation
3,3'-Bis(10-phenylanthracen-9-yl)-BINOL 10-Phenylanthracen-9-yl 790.94 Specialty materials Ultra-bulky, niche electronic properties

Performance in Catalysis

  • Steric Effects : Phenanthrenyl substituents in the target compound provide intermediate steric bulk compared to anthracenyl (larger) and phenyl (smaller) groups. This balance enhances enantioselectivity in asymmetric reactions without excessive solubility limitations .
  • Electronic Effects : Phenanthrenyl groups are electron-rich, improving interactions with transition metals in catalytic cycles. Anthracenyl derivatives exhibit stronger π-π stacking, beneficial for substrate binding .
  • Enantioselectivity : The 99% ee of the target compound surpasses many analogs (e.g., 95% ee for some octahydro derivatives), critical for high-precision catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, and how can diastereomeric purity be ensured?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between 3-bromo-1,1'-binaphthyl-2,2'-diol and phenanthren-9-ylboronic acid derivatives. Optimize catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ in THF/H₂O) for high yield .
  • Chiral resolution : Employ chiral stationary-phase HPLC or crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the (1S)-enantiomer .
  • Characterization : Confirm stereochemistry via circular dichroism (CD) and vibrational CD (VCD) spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and electronic properties?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenanthrenyl protons at δ 8.5–9.0 ppm) and diol protons (δ 5.0–6.0 ppm, broad) .
  • XRD : Single-crystal X-ray diffraction to resolve absolute configuration and intramolecular hydrogen bonding between diol groups .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₄₄H₂₈O₂) and isotopic patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of diol groups .
  • Safety : Use fume hoods, nitrile gloves, and eye protection; avoid inhalation of dust (refer to SDS for similar binaphthyl-diol compounds) .

Advanced Research Questions

Q. How do the phenanthrenyl substituents influence enantioselective catalysis compared to BINOL derivatives?

  • Methodology :

  • Steric/electronic analysis : Compare catalytic efficiency in asymmetric aldol reactions using substrates like prochiral ketones. The phenanthrenyl groups enhance π-π interactions, improving substrate binding but potentially reducing turnover due to steric bulk .
  • DFT calculations : Model transition states to quantify energy differences between (1S)- and (1R)-configurations .
  • Data table :
CatalystSubstrateee (%)Reaction Time (h)
(1S)-CompoundAcetophenone9224
BINOLAcetophenone8536

Q. What experimental strategies resolve contradictions in reported catalytic activities across solvent systems?

  • Methodology :

  • Solvent screening : Test polar (MeCN), non-polar (toluene), and chiral solvents (limonene) to isolate solvent effects on enantioselectivity .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates causing variability .
  • Statistical analysis : Apply multivariate regression to correlate solvent polarity/polarizability with ee values .

Q. How can researchers design assays to probe biological interactions, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Enzyme assays : Test inhibition of alcohol dehydrogenases (ADH) or cytochrome P450 isoforms via UV-Vis monitoring of NADH depletion .
  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., estrogen receptors) .
  • Control experiments : Compare activity of (1S)-enantiomer vs. racemic mixture to identify stereospecific effects .

Q. What are the key considerations for computational modeling of this compound’s excited-state behavior in photophysical studies?

  • Methodology :

  • TD-DFT : Calculate absorption/emission spectra with CAM-B3LYP/6-311+G(d,p) basis set; validate against experimental fluorescence data .
  • Solvent effects : Include implicit solvent models (e.g., PCM for DCM) to simulate polarity-dependent Stokes shifts .

Data Contradiction & Validation

Q. How to address discrepancies in reported optical rotation values for this compound?

  • Methodology :

  • Standardized conditions : Measure optical rotation at fixed concentration (1 mg/mL in CHCl₃), wavelength (589 nm), and temperature (25°C) .
  • Inter-lab validation : Share samples with independent labs using calibrated polarimeters .

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